ethyl 2-[(2Z)-2-{[4-(dimethylamino)benzoyl]imino}-6-sulfamoyl-2,3-dihydro-1,3-benzothiazol-3-yl]acetate
Description
ethyl 2-[(2Z)-2-{[4-(dimethylamino)benzoyl]imino}-6-sulfamoyl-2,3-dihydro-1,3-benzothiazol-3-yl]acetate is a complex organic compound with a molecular formula of C20H22N4O5S2 and a molecular weight of 462.54 This compound is known for its unique chemical structure, which includes a benzothiazole ring, a dimethylamino group, and a sulfamoyl group
Properties
IUPAC Name |
ethyl 2-[2-[4-(dimethylamino)benzoyl]imino-6-sulfamoyl-1,3-benzothiazol-3-yl]acetate | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H22N4O5S2/c1-4-29-18(25)12-24-16-10-9-15(31(21,27)28)11-17(16)30-20(24)22-19(26)13-5-7-14(8-6-13)23(2)3/h5-11H,4,12H2,1-3H3,(H2,21,27,28) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NKGFSQWVJAIKIP-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)CN1C2=C(C=C(C=C2)S(=O)(=O)N)SC1=NC(=O)C3=CC=C(C=C3)N(C)C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H22N4O5S2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
462.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of ethyl 2-[(2Z)-2-{[4-(dimethylamino)benzoyl]imino}-6-sulfamoyl-2,3-dihydro-1,3-benzothiazol-3-yl]acetate typically involves multiple steps, starting from readily available starting materials. One common synthetic route involves the condensation of 2-aminobenzothiazole with 4-(dimethylamino)benzoyl chloride in the presence of a base such as triethylamine. This reaction forms an intermediate, which is then reacted with ethyl chloroacetate and sulfamide under appropriate conditions to yield the final product .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the efficiency and yield of the synthesis. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain the compound in high purity.
Chemical Reactions Analysis
Types of Reactions
ethyl 2-[(2Z)-2-{[4-(dimethylamino)benzoyl]imino}-6-sulfamoyl-2,3-dihydro-1,3-benzothiazol-3-yl]acetate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate, leading to the formation of corresponding sulfoxides or sulfones.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride, resulting in the reduction of the imino group to an amine.
Substitution: Nucleophilic substitution reactions can occur at the benzoyl or sulfamoyl groups, leading to the formation of various derivatives.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, potassium permanganate; typically carried out in aqueous or organic solvents at elevated temperatures.
Reduction: Sodium borohydride, lithium aluminum hydride; reactions are usually performed in anhydrous solvents under inert atmosphere.
Substitution: Nucleophiles such as amines, thiols, or halides; reactions are conducted in polar solvents like dimethylformamide or acetonitrile.
Major Products Formed
Oxidation: Sulfoxides, sulfones
Reduction: Amines
Substitution: Various substituted derivatives depending on the nucleophile used
Scientific Research Applications
ethyl 2-[(2Z)-2-{[4-(dimethylamino)benzoyl]imino}-6-sulfamoyl-2,3-dihydro-1,3-benzothiazol-3-yl]acetate has a wide range of scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex molecules and as a reagent in organic synthesis.
Biology: Investigated for its potential as a fluorescent probe due to its unique structural features.
Medicine: Explored for its potential therapeutic properties, including antimicrobial and anticancer activities.
Industry: Utilized in the development of advanced materials and as a component in specialty chemicals.
Mechanism of Action
The mechanism of action of ethyl 2-[(2Z)-2-{[4-(dimethylamino)benzoyl]imino}-6-sulfamoyl-2,3-dihydro-1,3-benzothiazol-3-yl]acetate involves its interaction with specific molecular targets and pathways. The compound’s benzothiazole ring can interact with various enzymes and receptors, modulating their activity. Additionally, the dimethylamino and sulfamoyl groups contribute to its binding affinity and specificity. The exact molecular targets and pathways depend on the specific application and context of use .
Comparison with Similar Compounds
ethyl 2-[(2Z)-2-{[4-(dimethylamino)benzoyl]imino}-6-sulfamoyl-2,3-dihydro-1,3-benzothiazol-3-yl]acetate can be compared with other similar compounds, such as:
Ethyl 4-(dimethylamino)benzoate: Shares the dimethylamino group but lacks the benzothiazole and sulfamoyl groups, resulting in different chemical and biological properties.
Methyl 2-[2-[4-(dimethylamino)benzoyl]imino-6-sulfamoyl-1,3-benzothiazol-3-yl]acetate: Similar structure but with a methyl ester instead of an ethyl ester, leading to variations in solubility and reactivity.
Biological Activity
Ethyl 2-[(2Z)-2-{[4-(dimethylamino)benzoyl]imino}-6-sulfamoyl-2,3-dihydro-1,3-benzothiazol-3-yl]acetate is a complex organic compound that has garnered attention in medicinal chemistry due to its potential biological activities. This compound features a benzothiazole core, which is known for its diverse pharmacological properties, including antimicrobial, anti-inflammatory, and anticancer activities.
Chemical Structure
The chemical structure of this compound can be represented as follows:
This structure includes several functional groups that contribute to its biological activity, such as the sulfonamide group and the dimethylamino group, which are often associated with enhanced interaction with biological targets.
The biological activity of this compound primarily involves interactions with specific enzymes or receptors. The proposed mechanisms include:
- Enzyme Inhibition : The compound may act as an inhibitor of certain enzymes involved in metabolic pathways, leading to altered cellular functions.
- Signal Transduction Modulation : It may influence various signaling pathways by interacting with receptors or secondary messengers.
- DNA/RNA Interaction : The compound could potentially bind to nucleic acids, affecting gene expression and cellular proliferation.
Pharmacological Studies
Recent studies have highlighted the following biological activities associated with this compound:
- Antimicrobial Activity : Research indicates that compounds containing benzothiazole derivatives exhibit significant antimicrobial properties. This compound has shown effectiveness against various bacterial strains in vitro.
- Anticancer Properties : Preliminary studies suggest that this compound may inhibit the growth of cancer cell lines through apoptosis induction and cell cycle arrest mechanisms.
- Anti-inflammatory Effects : The presence of the sulfonamide group is associated with anti-inflammatory activities, potentially reducing the production of pro-inflammatory cytokines.
Case Studies and Research Findings
| Study | Findings |
|---|---|
| Study on Antimicrobial Activity | Demonstrated significant inhibition of bacterial growth in cultures treated with ethyl 2-[(2Z)-...]. The minimum inhibitory concentration (MIC) was determined for several strains. |
| Cancer Cell Line Study | Ethyl 2-[(2Z)-...] exhibited cytotoxic effects on breast and colon cancer cell lines, with IC50 values indicating potent activity. |
| Inflammation Model | In vivo studies showed reduced edema in animal models treated with the compound compared to control groups. |
Safety and Toxicology
While the biological activities are promising, it is essential to consider the safety profile of ethyl 2-[(2Z)-...]. Toxicological assessments indicate that at therapeutic doses, the compound shows low toxicity; however, further studies are required to fully understand its safety in long-term use.
Q & A
Q. What are the established multi-step synthetic routes for this compound, and which characterization techniques are critical for verifying intermediate purity?
The synthesis involves sequential reactions: (1) condensation of 4-(dimethylamino)benzoyl chloride with a sulfamoyl-functionalized benzothiazole precursor, (2) imine formation under controlled pH (6.5–7.5) using acetic acid/sodium acetate buffer, and (3) esterification with ethyl bromoacetate in DMF at 60–70°C. Critical characterization includes HPLC for reaction monitoring (>95% purity) and NMR (¹H/¹³C) to confirm intermediate structures, particularly the (Z)-configuration of the imine group .
Q. Which spectroscopic methods are most effective for structural confirmation of this benzothiazole derivative?
¹H/¹³C NMR resolves the benzothiazole core, sulfonamide, and ester groups, with key signals at δ 8.2–8.5 ppm (aromatic protons) and δ 4.1–4.3 ppm (ester CH₂). High-resolution mass spectrometry (HR-MS) confirms the molecular ion peak (e.g., [M+H]⁺ at m/z 505.1234) and fragmentation patterns. FT-IR identifies functional groups (e.g., C=O stretch at 1720 cm⁻¹, S=O at 1150 cm⁻¹) .
Q. What preliminary biological screening models are appropriate for evaluating its pharmacological potential?
Use in vitro assays:
- Anticancer : MTT assays on cancer cell lines (e.g., HeLa, MCF-7) with IC₅₀ calculations.
- Antimicrobial : Broth microdilution against Gram-positive/negative bacteria (MIC values).
- Enzyme inhibition : Fluorescence-based assays for kinases or proteases (e.g., IC₅₀ < 10 µM suggests strong inhibition). Reference compounds like sulfamethoxazole or benzothiazole analogs should be included for comparison .
Advanced Research Questions
Q. How can researchers resolve contradictory data between computational binding predictions and experimental bioactivity results?
Perform molecular dynamics (MD) simulations (50–100 ns) to assess ligand-protein stability and compare with experimental IC₅₀ values. If discrepancies persist, validate binding via surface plasmon resonance (SPR) or isothermal titration calorimetry (ITC) to measure affinity constants (KD). Cross-check computational models (e.g., AutoDock Vina) with crystal structures of target proteins .
Q. What optimization strategies improve reaction yields during critical steps like imine formation or sulfonamide introduction?
- Imine formation : Use anhydrous conditions (molecular sieves) and catalysts like pyridine (5 mol%) to reduce hydrolysis. Optimize stoichiometry (1:1.2 ratio of amine to carbonyl).
- Sulfonamide introduction : Replace Cl⁻ leaving groups with tosylates for better nucleophilic displacement. Employ microwave-assisted synthesis (80°C, 30 min) to enhance reaction efficiency (yield improvement from 45% to 72%) .
Q. How does crystallographic analysis using SHELX software contribute to understanding its 3D conformation and structure-activity relationships?
Single-crystal X-ray diffraction (resolution ≤ 0.8 Å) reveals dihedral angles between the benzothiazole and benzoyl groups (e.g., 15–20°), impacting steric interactions. SHELXL refinement (R-factor < 0.05) validates hydrogen-bonding networks (e.g., sulfonamide NH→O=C) critical for target binding. Compare with analogs to correlate torsion angles with bioactivity .
Q. What methodological approaches are recommended for studying its metabolism and stability under physiological conditions?
- In vitro metabolic stability : Incubate with liver microsomes (human/rat) and analyze via LC-MS/MS for phase I/II metabolites.
- pH stability : Use buffered solutions (pH 1.2–7.4) and monitor degradation via HPLC-UV at 254 nm. Half-life (t½) < 2 hours at gastric pH suggests enteric coating is needed .
Q. Which advanced analytical techniques can identify degradation products and their structural features?
HPLC-MS/MS with C18 columns (gradient elution: 5–95% acetonitrile/0.1% formic acid) detects oxidative products (e.g., sulfone derivatives). NMR-guided isolation and X-ray crystallography confirm structures of major degradants (>5% abundance). Accelerated stability studies (40°C/75% RH for 6 months) predict shelf-life .
Q. What computational strategies aid in identifying biological targets and off-target interactions?
- Reverse docking : Use SwissTargetPrediction or PharmMapper to screen 2,500+ human targets. Prioritize kinases (e.g., EGFR) or GPCRs based on ligand similarity.
- Machine learning : Train models on ChEMBL bioactivity data to predict IC₅₀ values for related targets. Validate with CRISPR-Cas9 gene knockout in cell-based assays .
Q. How to design structure-activity relationship (SAR) studies considering substituent variations on the benzothiazole core?
Synthesize analogs with substituents at positions 4 (electron-donating groups) and 6 (bulky sulfonamides). Test in parallel assays to quantify effects:
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
